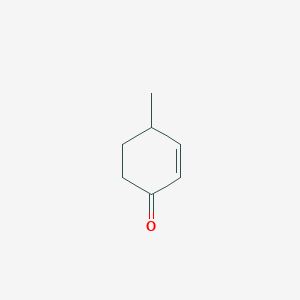

4-Methylcyclohex-2-en-1-one

Description

Historical Context and Early Investigations in Cyclic Enone Chemistry

The study of cyclic enones is a field with deep historical roots in organic chemistry. Early investigations into these compounds were often driven by the desire to understand the structures and reactions of naturally occurring substances. One of the earliest notable examples in enone chemistry is the photochemical [2+2] cycloaddition of carvone (B1668592), which was observed to form carvone-camphor after prolonged exposure to sunlight. wikipedia.org This discovery laid the groundwork for understanding the unique reactivity of enones.

The development of synthetic methods for cyclic enones has been a continuous area of focus. Traditional methods like aldol (B89426) and Knoevenagel condensations have long been employed for their preparation. wikipedia.orgbeilstein-journals.org Over the decades, more advanced and efficient strategies have emerged, including palladium-catalyzed dehydrogenation of cyclic ketones and gold-catalyzed oxygen transfer reactions, highlighting the ongoing quest for novel and selective synthetic routes. beilstein-journals.orgnih.gov

Significance of the α,β-Unsaturated Ketone Moiety in Organic Synthesis and Biological Systems

The defining feature of 4-methylcyclohex-2-en-1-one is its α,β-unsaturated ketone moiety. This conjugated system, where a carbon-carbon double bond is adjacent to a carbonyl group, imparts unique reactivity to the molecule. fiveable.me The extended conjugation makes the β-carbon electrophilic and susceptible to nucleophilic attack, a mode of reactivity known as conjugate or Michael addition. wikipedia.orgfiveable.me This characteristic is fundamental to its utility as a building block in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org

Beyond their role as synthetic intermediates, α,β-unsaturated carbonyl compounds are found in numerous natural products and exhibit a wide range of biological activities. nih.govmdpi.com Their reactivity allows them to interact with biological macromolecules, which can lead to various physiological effects. nih.gov The presence of this moiety is often crucial for the biological properties of these molecules, and its removal can render them inactive. tjpr.org This has made the α,β-unsaturated ketone a key pharmacophore in drug discovery, with derivatives showing potential as antimicrobial, anti-inflammatory, and antitumor agents. tjpr.orgresearchgate.netnih.gov

Overview of Research Trajectories for this compound

Research involving this compound has followed several distinct trajectories. A significant area of investigation has been its synthesis, particularly the development of enantioselective methods to produce specific stereoisomers. For instance, a three-step synthesis of (R)-(+)-4-methylcyclohex-2-en-1-one from (R)-(+)-pulegone has been reported, providing a convenient route to this chiral building block. researchgate.net Other approaches have focused on the development of catalytic asymmetric syntheses. researchgate.net

The compound also serves as a versatile starting material for the synthesis of more complex molecules. Its functional group provides a handle for a variety of chemical transformations. For example, it can undergo reactions such as hydrogenation, Nazarov cyclization, and enone-alkene cycloadditions. wikipedia.org The synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one (B3386114) from 4-methylanisole (B47524) highlights a pathway to introduce further functionality onto the cyclohexenone ring. researchgate.netproquest.com The reactivity of its enol form has also been a subject of study, exploring the equilibria between different tautomeric forms. stackexchange.com

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5515-76-4 achemblock.com |

| Molecular Formula | C7H10O achemblock.com |

| Molecular Weight | 110.16 g/mol achemblock.com |

Structure

3D Structure

Properties

IUPAC Name |

4-methylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-6-2-4-7(8)5-3-6/h2,4,6H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSNPTXBQXBXDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methylcyclohex 2 En 1 One and Its Derivatives

Regioselective and Stereoselective Synthetic Approaches

Synthesis via Singlet Oxygen Reactions with Cyclohexenone Precursors

A key strategy for the synthesis of derivatives of 4-methylcyclohex-2-en-1-one involves the regioselective reaction of singlet oxygen with a cyclohexenone precursor. researchgate.net For instance, 4-hydroxy-4-methylcyclohex-2-en-1-one (B3386114) can be synthesized from 4-methylanisole (B47524). researchgate.net This process involves a four-step sequence where 4-methylcyclohex-3-en-1-one (B30685) is reacted with singlet oxygen. researchgate.net This ene reaction is highly regioselective, yielding an allylic hydroperoxide as the sole product. researchgate.net The formation of the conjugated α,β-unsaturated system is the driving force for this selectivity. researchgate.net Subsequent reduction of the hydroperoxide with dimethyl sulfide (B99878) and titanium isopropoxide affords 4-hydroxy-4-methylcyclohex-2-en-1-one in high yield. researchgate.net

The structure of the intermediate hydroperoxide, 4-hydroperoxy-4-methylcyclohex-2-en-1-one, is confirmed through NMR spectroscopy, which shows a characteristic AB system for the olefinic protons and a seven-line 13C NMR spectrum. researchgate.net The infrared spectrum also displays a distinctive band for the hydroperoxy group. researchgate.net

Dehydration and Elimination Strategies from Cyclohexanol Derivatives

The dehydration of 4-methylcyclohexanol (B52717) derivatives presents a common route to forming methylcyclohexene isomers, which can be precursors to or isomers of this compound. This acid-catalyzed elimination reaction typically proceeds through an E1 mechanism. utdallas.edu The use of an acid, such as phosphoric acid, facilitates the protonation of the hydroxyl group, converting it into a good leaving group (water). youtube.com

The initial alcohol is often a mixture of cis and trans isomers; however, this does not affect the final product distribution in an E1 reaction as both isomers form the same planar carbocation intermediate. utdallas.edu The subsequent elimination of a proton from this carbocation leads to the formation of the alkene. To drive the equilibrium towards the alkene product, the lower-boiling alkenes are typically removed from the reaction mixture by distillation as they are formed, in accordance with Le Châtelier's principle. utdallas.educhegg.com This crude distillate will contain the desired alkene product along with some unreacted alcohol, water, and acid. utdallas.edu

Multigram Scale Preparations and Optimization Studies

The synthesis of (R)-(+)-4-methylcyclohex-2-en-1-one from (R)-(+)-pulegone has been successfully scaled up to produce multigram quantities of the product. researchgate.net The described three-step process is particularly amenable to larger scale preparations due to the minimal need for purification. researchgate.net

Furthermore, a catalytic asymmetric synthesis of both enantiomers of 4-methyl-2-cyclohexen-1-one has been developed and optimized for multigram scale production. researchgate.net A key step in this approach is the asymmetric catalyzed addition of dimethylzinc (B1204448) to racemic 1,3-cyclohexadiene (B119728) monoepoxide, which has been optimized for both enantio- and regioselectivities, as well as for the work-up procedures. researchgate.net

Asymmetric Synthesis of this compound Enantiomers

Catalytic Asymmetric Approaches to Chiral Cyclohexenones

The development of catalytic asymmetric methods provides an efficient route to chiral cyclohexenones. An enantioselective isomerization catalyzed by a novel chiral diamine catalyst has been used to synthesize chiral cyclohex-2-enones from anisole (B1667542) precursors. acs.org Additionally, a catalytic asymmetric synthesis of axially chiral methylenecyclopropanes has been reported, showcasing advancements in asymmetric synthesis that could be applicable to the synthesis of complex chiral molecules. nih.gov

Enantioselective Deprotonation Strategies for Cyclohexanones

Enantioselective deprotonation of prochiral cyclohexanones represents a powerful strategy for creating chiral enolates, which can then be trapped to form a variety of enantiomerically enriched compounds, including precursors to this compound. This method relies on the use of chiral, non-racemic lithium amide bases to selectively remove one of two enantiotopic protons.

The effectiveness of this approach is highly dependent on the structure of the chiral base, the substrate, and the reaction conditions. Chiral bidentate lithium amides have been examined for the enantioselective deprotonation of 4-substituted cyclohexanones. It has been observed that the enantioselectivity of these reactions can decrease as the substituents on both the chiral lithium amide and the 4-position of the cyclohexanone (B45756) become bulkier. An eight-membered cyclic transition state has been proposed to explain the stereochemical outcome of this deprotonation reaction.

To improve efficiency and recyclability, polymer-supported chiral magnesium amide bases have been developed. These reagents have proven effective in the asymmetric deprotonation of a range of prochiral cyclohexanones, achieving high levels of conversion and enantiomeric excess. For instance, the deprotonation of 4-tert-butylcyclohexanone (B146137) using a specific lithium magnesiate base in the presence of LiCl at -78 °C yielded the corresponding silyl (B83357) enol ether with a high enantiomeric ratio of 93:7.

| Substrate | Chiral Base/Reagent | Conditions | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 4-tert-Butylcyclohexanone | Lithium magnesiate / LiCl | THF, -78 °C | 93:7 er | beilstein-journals.org |

| 4-Methyl-4-phenylcyclohexanone | Chiral Lithium Amide (3) | Not specified | 60% ee | nih.gov |

| 4-Alkylcyclohexanones | Polymer-supported chiral magnesium amide | Not specified | Up to 93:7 er | nih.gov |

Diastereoselective 1,4-Addition Reactions in Chiral Synthesis

Diastereoselective 1,4-addition, or conjugate addition, to chiral α,β-unsaturated systems is a cornerstone of asymmetric synthesis, enabling the formation of new stereocenters with a high degree of control. In the context of this compound derivatives, this approach often involves the addition of nucleophiles to a chiral cyclohexenone template, where the existing stereocenter directs the approach of the incoming nucleophile.

The conjugate addition of organocuprates to chiral α,β-unsaturated lactams has been shown to proceed with high diastereoselectivity. Similarly, the addition of nucleophiles like dimethyl malonate and vinyl cuprates to 4,4-dimethylcyclohexa-2,5-dienones can yield bis-adducts with high trans-diastereoselectivity. researchgate.net An interesting regioselectivity was noted with 2,4,4-trimethylcyclohexa-2,5-dienone, where the initial addition occurred exclusively at the C-5 position, distal to the existing methyl group. researchgate.net

Recent research has explored cascade Michael addition reactions for the diastereoselective synthesis of highly functionalized cyclohexanones. For example, the reaction of curcumins with arylidenemalonates, catalyzed by aqueous potassium hydroxide (B78521) with a phase transfer catalyst, produces complex cyclohexanone structures with excellent diastereoselectivity in many cases. beilstein-journals.orgnih.gov

| Substrate | Nucleophile/Reagent | Catalyst/Conditions | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| p-Anisylcurcumin and Arylidenemalonate | - | aq. KOH, TBAB, rt | 79:21 | beilstein-journals.org |

| p-Anisylcurcumin and p-Tolylidenemalonate | - | aq. KOH, TBAB, rt | Excellent | beilstein-journals.org |

| Unsaturated Lactams | Various nucleophiles | Not specified | 97:3 | nih.gov |

Asymmetric Monohydrogenation of 1,4-Dienes for Chiral Intermediate Formation

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules. In the context of preparing chiral intermediates for this compound, the asymmetric monohydrogenation of prochiral 1,4-dienes or the desymmetrizing hydrogenation of cyclohexadienones are particularly relevant strategies.

Ene-reductases have been employed for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones through the desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones. nih.gov This biocatalytic approach breaks the symmetry of the starting material to generate a valuable quaternary stereocenter with excellent enantioselectivity (up to >99% ee). nih.gov For example, the desymmetrization of a 4'-methoxy-4-phenyl-substituted cyclohexadienone using either OPR3 or YqjM ene-reductases yielded the corresponding chiral cyclohexenone with 99% and >99% ee, respectively. nih.gov

| Substrate | Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 4′-Methoxy-4-phenyl-2,5-cyclohexadienone | OPR3 | (S)-4-Methoxy-4-phenyl-2-cyclohexenone | 44% | 99% | nih.gov |

| 4′-Methoxy-4-phenyl-2,5-cyclohexadienone | YqjM | (R)-4-Methoxy-4-phenyl-2-cyclohexenone | 47% | >99% | nih.gov |

| 4′-Methyl-4-phenyl-2,5-cyclohexadienone | YqjM | (R)-4-Methyl-4-phenyl-2-cyclohexenone | 62% | >99% | nih.gov |

Novel Synthetic Route Development and Methodological Advancements

The development of novel synthetic routes that are both efficient and scalable is a continuous goal in organic chemistry. Recent advancements have focused on integrating multiple reaction types into streamlined sequences and exploring new technologies to improve synthesis.

Integration of Oxidative and Reductive Transformations in Synthetic Sequences

Another example involves the reduction of 2-(2-nitrophenyl)-2-cyclohexene-1-ones using palladium on carbon under hydrogen gas. This reductive cyclization affords 1,2,3,4-tetrahydrocarbazoles in excellent yields.

Application of Ozonolysis in Targeted Functionalization

Ozonolysis is a powerful oxidative cleavage reaction that can be used to precisely functionalize molecules. Its application in the synthesis of this compound derivatives is exemplified by the route starting from (R)-(+)-pulegone. researchgate.net In this synthesis, site-selective ozonolysis of an intermediate vinyl triflate is a key transformation that enables the formation of the desired cyclohexenone ring system. researchgate.net This demonstrates the utility of ozonolysis for targeted bond cleavage and functionalization in complex molecule synthesis.

Exploration of Flow Chemistry in Continuous Synthesis

Flow chemistry has emerged as a powerful technology for organic synthesis, offering advantages such as improved safety, scalability, and reaction control. While a specific flow synthesis for this compound is not detailed in the provided context, the continuous-flow synthesis of related cyclohexanone and cyclohexene (B86901) derivatives highlights the potential of this technology.

For instance, a multi-step continuous-flow platform has been developed for the synthesis of the analgesic drug tramadol, starting from cyclohexanone. researchgate.netvapourtec.com This system integrates a Mannich reaction and subsequent addition of a Grignard reagent, with in-line purification, achieving a production rate of 13.7 g/h. vapourtec.com Furthermore, the epoxidation of cyclohexene to cyclohexene oxide has been successfully achieved in a continuous-flow reactor using air as the oxidant. beilstein-journals.orgnih.gov This process shows a significant rate enhancement compared to batch reactions due to efficient gas-liquid mass transfer. beilstein-journals.orgnih.gov These examples underscore the feasibility and benefits of applying flow chemistry to the synthesis of cyclohexanone-based structures.

Catalyst Design and Optimization for Specific Transformations

The targeted synthesis of this compound (4-MCH-2-en-1-one) and its derivatives hinges on the strategic design and optimization of catalysts for specific chemical transformations. Research in this area focuses on enhancing reaction efficiency, controlling stereochemistry (enantioselectivity and diastereoselectivity), and achieving high chemoselectivity for reactions such as asymmetric synthesis, hydrogenation, and oxidation.

Catalysts for Asymmetric Synthesis

Achieving high enantiomeric purity is critical for the synthesis of chiral molecules like the (R)- or (S)-enantiomers of 4-MCH-2-en-1-one, which are valuable building blocks in the synthesis of complex natural products.

One key transformation is the asymmetric addition of organometallic reagents. An optimized approach involves the copper-catalyzed asymmetric addition of dimethylzinc (Me₂Zn) to 1,3-cyclohexadiene monoepoxide. The catalyst system's design is crucial for both regioselectivity and enantioselectivity. A highly effective catalyst is a chiral copper complex derived from a 2,2'-binaphthyl-based phosphoramidite (B1245037) ligand. The optimization of this system demonstrated a striking ligand-accelerated catalysis, permitting a very low catalyst loading of just 0.6 mol% to achieve high yields on a multigram scale. researchgate.net

Titanium-based catalysts are also prominent, particularly for asymmetric oxidations and other additions. For instance, complexes of titanium tetraisopropoxide (Ti(i-PrO)₄) with chiral ligands like (R)-(+)-BINOL are used to catalyze the enantioselective alkynylation of aldehydes and the asymmetric oxidation of sulfides with high enantioselectivity. researchgate.net In the context of 4-MCH-2-en-1-one precursors, these Ti(i-PrO)₄ complexes can achieve total chemoselectivity in certain reactions, avoiding undesired conjugate additions. researchgate.net

Table 1: Catalyst Performance in Asymmetric Transformations

| Transformation | Catalyst System | Key Feature | Result | Reference |

|---|---|---|---|---|

| Asymmetric Me₂Zn Addition | Copper-phosphoramidite complex | Ligand-accelerated catalysis | High enantio- and regioselectivity with 0.6 mol% catalyst loading. | researchgate.net |

| Asymmetric Oxidation | (R)-(+)-BINOL / Ti(i-PrO)₄ | Chiral auxiliary with Lewis acid | High enantioselectivity for sulfide oxidation. | researchgate.net |

| Enzymatic Kinetic Resolution | Pseudomonas fluorescens lipase (B570770) (PFL) | Enantioselective acylation | 84% yield and 98% enantiomeric excess (ee) for the (S)-enantiomer of a 4-hydroxy derivative. |

Biocatalyst Design and Application

Enzymes offer a powerful alternative to metal-based catalysts, often operating under mild conditions with exceptional selectivity.

Lipases for Kinetic Resolution : Engineered hydrolases, such as Pseudomonas fluorescens lipase (PFL), have been successfully used for the kinetic resolution of racemic derivatives of 4-MCH-2-en-1-one. For example, the resolution of racemic 4-hydroxy-4-methylcyclohex-2-en-1-one in isopropanol (B130326) using PFL yields the (S)-enantiomer with an 84% yield and an outstanding 98% enantiomeric excess (ee).

Dioxygenases for Asymmetric Oxidation : Microbial strains like Pseudomonas putida can catalyze the asymmetric oxidation of precursors. Toluene (B28343) Dioxygenase (TDO) from such strains can convert substituted phenols into cyclohex-2-en-1-one cis-diols with high enantiopurity. qub.ac.uk These cis-diol products are versatile intermediates for further transformations. qub.ac.uk

Catalysts for Selective Hydrogenation

Selective hydrogenation of the carbon-carbon double bond in α,β-unsaturated ketones like 4-MCH-2-en-1-one, without reducing the carbonyl group, requires carefully designed catalyst systems.

A modern approach utilizes a Platinum on Carbon Bead (Pt/CB) catalyst in a microwave-assisted continuous-flow system. mdpi.com This method uses methylcyclohexane (B89554) as a hydrogen carrier, which generates hydrogen in situ upon microwave-mediated dehydrogenation, eliminating the need for an external hydrogen gas supply. mdpi.com Optimization of reaction parameters such as temperature and substrate concentration is crucial. For instance, in the hydrogenation of benzalacetone, lowering the reaction temperature from 150 °C to 140 °C suppressed byproduct formation, increasing the desired product ratio from 72% to 87%. mdpi.com This system has proven effective for the chemoselective hydrogenation of alkynes, alkenes, and nitro groups. mdpi.com

Ziegler-type hydrogenation catalysts, formed by combining a Group 8-10 transition metal precatalyst with a trialkylaluminum cocatalyst, are also effective. Well-defined model precursors such as [(1,5-COD)M(μ-O₂C₈H₁₅)]₂ (where M = Iridium or Rhodium) can be combined with triethylaluminum (B1256330) (AlEt₃) to create highly active hydrogenation catalysts. nih.gov The design of these well-defined precursors is key to understanding and optimizing the true nature of these industrial catalysts. nih.gov

Table 2: Chemoselective Hydrogenation of Various Substrates using a 5% Pt/CB Catalyst System

| Substrate Functional Group | Reaction Conditions | Result | Reference |

|---|---|---|---|

| Alkene | MW-assisted flow, 140 °C, MCH as H₂ source | Alkane product (87% yield) | mdpi.com |

| Alkyne | MW-assisted flow, MCH as H₂ source | Alkane product | mdpi.com |

| Benzyl Ester (CO₂Bn) | MW-assisted flow, MCH as H₂ source | Hydrogenolysis to Carboxylic Acid | mdpi.com |

| Aliphatic Benzyl Ether | MW-assisted flow, MCH as H₂ source | No reaction observed | mdpi.com |

Mechanistic Investigations of 4 Methylcyclohex 2 En 1 One Reactivity

Electrophilic and Nucleophilic Character of the α,β-Unsaturated Ketone

The electronic structure of 4-methylcyclohex-2-en-1-one dictates its reactivity. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, creating a partial positive charge on the β-carbon. chemistrysteps.comwikipedia.org This renders the β-carbon susceptible to attack by nucleophiles in a conjugate addition. wikipedia.org Simultaneously, the carbonyl carbon itself remains an electrophilic center, open to direct nucleophilic attack. masterorganicchemistry.com

Michael Addition Reactions with Various Nucleophiles

The Michael addition, a type of conjugate addition, is a key reaction of this compound. wikipedia.orgyoutube.com In this reaction, a nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. wikipedia.org This process is thermodynamically favorable due to the formation of a strong carbon-carbon single bond at the expense of a weaker pi bond. libretexts.org

The mechanism involves the attack of a nucleophile, often a soft nucleophile like an enolate or a Gilman reagent, on the β-carbon. wikipedia.orgyoutube.com This is followed by protonation of the resulting enolate intermediate to yield the final 1,4-addition product. byjus.com A variety of nucleophiles can participate in Michael additions with α,β-unsaturated ketones.

Table 1: Examples of Nucleophiles in Michael Additions

| Nucleophile Type | Specific Example | Product Type |

| Enolates | Diethyl malonate | 1,5-Dicarbonyl compound |

| Organocuprates | Lithium dimethylcuprate | β-Alkylated ketone |

| Amines | Methylamine | 3-Aminoketone |

| Thiols | Thiophenol | 3-Thioether ketone |

This table provides illustrative examples of nucleophiles that can undergo Michael addition with α,β-unsaturated ketones like this compound.

The choice between 1,2-addition (to the carbonyl) and 1,4-addition (Michael addition) is often dictated by the nature of the nucleophile. "Hard" nucleophiles, which are typically highly basic and ionic like Grignard and organolithium reagents, tend to favor irreversible 1,2-addition. chemistrysteps.commasterorganicchemistry.com In contrast, "soft" nucleophiles, which are less basic and more polarizable, such as organocuprates, enolates, amines, and thiols, preferentially undergo the reversible 1,4-addition. chemistrysteps.commasterorganicchemistry.com

Nucleophilic Addition to the Carbonyl Group

While Michael additions are a prominent reaction pathway, direct nucleophilic addition to the carbonyl group (1,2-addition) of this compound is also a significant transformation. wikipedia.org This reaction is characteristic of "hard" nucleophiles, such as Grignard reagents and organolithium compounds. masterorganicchemistry.comstackexchange.com

The mechanism involves the direct attack of the nucleophile on the electrophilic carbonyl carbon. masterorganicchemistry.com This breaks the carbon-oxygen pi bond and forms a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an allylic alcohol. stackexchange.com For example, the reaction of cyclohexenone with a Grignard reagent results in the formation of an allylic alcohol as the 1,2-addition product. stackexchange.com

Table 2: Comparison of 1,2- and 1,4-Addition to α,β-Unsaturated Ketones

| Feature | 1,2-Addition (Direct Addition) | 1,4-Addition (Conjugate Addition) |

| Site of Attack | Carbonyl carbon | β-carbon |

| Typical Nucleophiles | Grignard reagents, Organolithium reagents | Organocuprates, Enolates, Amines, Thiols |

| Initial Product | Tetrahedral alkoxide | Enolate |

| Final Product | Allylic alcohol | Saturated ketone |

| Kinetic vs. Thermodynamic | Generally faster (kinetic control) | Often more stable (thermodynamic control) |

This interactive table summarizes the key differences between 1,2- and 1,4-addition reactions for α,β-unsaturated ketones.

Diels-Alder Cycloaddition Pathways

This compound can also participate as a dienophile in Diels-Alder reactions. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com The electron-withdrawing carbonyl group in this compound activates the double bond, making it a suitable dienophile. organic-chemistry.org

The reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking occurs in a single step. libretexts.org The stereochemistry of the reactants is retained in the product. libretexts.orglibretexts.org For instance, a cis-dienophile will lead to a cis-substituted cyclohexene (B86901) ring in the product. libretexts.org When cyclic dienes are used, bicyclic products are formed, and the reaction often favors the formation of the endo product due to secondary orbital interactions in the transition state. libretexts.orglibretexts.orgyoutube.com

Table 3: Key Aspects of the Diels-Alder Reaction

| Aspect | Description |

| Reaction Type | [4+2] Cycloaddition |

| Reactants | Conjugated diene and a dienophile |

| Product | Six-membered ring |

| Mechanism | Concerted |

| Stereochemistry | Stereospecific, relative configurations of reactants are preserved |

| Regioselectivity | With cyclic dienes, often favors the endo product |

This table outlines the fundamental characteristics of the Diels-Alder reaction.

Oxidation Reactions and Product Diversification

Oxidation reactions of this compound and its derivatives provide pathways to a variety of functionalized molecules, further highlighting the synthetic utility of this compound.

Formation of Carboxylic Acids and Oxidized Derivatives

The carbon-carbon double bond and the ketone functionality in this compound are susceptible to oxidative cleavage. Strong oxidizing agents can break the double bond, leading to the formation of dicarboxylic acids or other oxidized fragments. A synthesis of (R)-(+)-4-methylcyclohex-2-en-1-one from (R)-(+)-pulegone involves a site-selective ozonolysis step, which is a powerful method for cleaving double bonds. researchgate.net

Oxidation of Hydroxyl Groups in Related Compounds

The reduction of the carbonyl group in this compound yields the corresponding alcohol, 4-methylcyclohex-2-en-1-ol. This hydroxyl group can then be oxidized. For example, in the synthesis of 2-phenylcyclohexanone, an alcohol intermediate is oxidized to a ketone using a reagent like pyridinium (B92312) chlorochromate (PCC). vaia.com Similarly, primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents like acidified potassium permanganate (B83412) or potassium dichromate. learncbse.in The oxidation of hydroxyl groups in derivatives of this compound allows for the introduction of new functionalities and the synthesis of a broader range of compounds.

Reduction Reactions and Stereochemical Control

The reduction of the ketone functional group in this compound is a key transformation that allows for the introduction of a hydroxyl group and the creation of a chiral center. The stereochemical outcome of this reduction is of significant interest in synthetic chemistry.

The conversion of the ketone in this compound to an alcohol functionality, specifically 4-methylcyclohex-2-en-1-ol, can be achieved through various reduction methods. A common approach involves the use of reducing agents that can selectively reduce the carbonyl group without affecting the carbon-carbon double bond. For instance, the reduction of the allylic hydroperoxide of 4-methylcyclohex-3-en-1-one (B30685) with dimethyl sulfide (B99878) and titanium tetraisopropoxide yields 4-hydroxy-4-methylcyclohex-2-en-1-one (B3386114). This demonstrates a method for introducing a hydroxyl group at the 4-position, adjacent to the methyl group.

Another synthetic route starts from (R)-(+)-pulegone and proceeds through a three-step sequence involving vinyl triflate formation, site-selective ozonolysis, and reduction to afford (R)-(+)-4-methylcyclohex-2-en-1-one. researchgate.net This ketone can then be further reduced to the corresponding alcohol.

A study describes the synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one from 4-methylanisole (B47524). researchgate.net A key step in this synthesis is the regioselective reaction of singlet oxygen with 4-methylcyclohex-3-en-1-one. researchgate.net

The following table summarizes a selection of reduction reactions for precursors to or the direct reduction of this compound.

Achieving stereocontrol in the reduction of this compound is crucial for the synthesis of specific stereoisomers of 4-methylcyclohex-2-en-1-ol. The stereoselectivity of the reduction is influenced by the choice of reducing agent and the reaction conditions.

Research has focused on developing catalytic asymmetric methods for the synthesis of enantiomerically pure or enriched 4-methyl-2-cyclohexen-1-ols. One such approach involves the asymmetric catalyzed addition of dimethylzinc (B1204448) (Me2Zn) to racemic 1,3-cyclohexadiene (B119728) monoepoxide, which proceeds via an SN2' pathway. researchgate.net This method has been optimized for both enantio- and regioselectivity, allowing for the multigram scale synthesis of both enantiomers of (1S,4S)-(-)- and (1R,4R)-(+)-4-methyl-2-cyclohexen-1-ol. researchgate.net

The enantioselective deprotonation of 4-substituted cyclohexanones using chiral lithium amides has also been explored as a strategy to access enantiomerically enriched ketones, which can then be reduced stereoselectively. researchgate.net For example, a chiral lithium amide with a 2,2,2-trifluoroethyl group at the amide nitrogen has been shown to be effective for this purpose. researchgate.net

The table below outlines key findings in the stereoselective synthesis of 4-methylcyclohex-2-en-1-ol.

Substitution Reactions and Functional Group Interconversions

Substitution reactions and functional group interconversions of this compound and its derivatives open avenues for the synthesis of a variety of functionalized cyclohexene structures. These reactions can target the carbonyl group, the double bond, or the allylic positions.

For instance, enol silanes derived from ketones can be converted to their corresponding α,β-unsaturated carbonyl compounds. researchgate.net This highlights a method for introducing unsaturation. Furthermore, the synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one from 4-methylanisole involves a regioselective ene reaction with singlet oxygen, demonstrating a functional group interconversion at the allylic position. researchgate.net

The preparation of 4-methylcyclohex-3-en-1-one, a precursor to this compound, is achieved through the Birch reduction of 4-methylanisole followed by acid hydrolysis. This sequence represents a significant functional group transformation from an aromatic ether to a cyclic ketone.

Tautomerism and Isomerization Dynamics

The presence of both a ketone and an α,β-unsaturated system in this compound gives rise to interesting tautomeric and isomeric behaviors.

Like other carbonyl compounds with α-hydrogens, this compound can undergo keto-enol tautomerism. stackexchange.commasterorganicchemistry.com This process involves the interconversion between the keto form (the ketone) and its enol tautomers. masterorganicchemistry.comlibretexts.org The equilibrium generally favors the keto form due to the greater stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. stackexchange.com

For this compound, two principal enol forms are possible. One is formed by the removal of a proton from the carbon atom adjacent to the carbonyl group (the α-carbon), while the other results from the removal of a proton from the γ-carbon (the carbon of the methyl group) due to the extended conjugation provided by the double bond. stackexchange.com The relative stability of these enol forms is influenced by factors such as the degree of substitution of the enol double bond, with more substituted alkenes generally being more stable. stackexchange.comlibretexts.org

The equilibrium between the keto and enol forms is typically rapid and can be catalyzed by either acid or base. stackexchange.comlibretexts.org

If this compound is chiral (i.e., a single enantiomer), it can undergo racemization under acidic or basic conditions. stackexchange.com This process occurs through the formation of an achiral enol or enolate intermediate.

Under acidic conditions, the carbonyl oxygen is protonated, and subsequent removal of a proton from the chiral center (the carbon bearing the methyl group) by a base (such as the solvent) leads to the formation of a planar enol. stackexchange.com Reprotonation of the enol can occur from either face of the double bond with equal probability, leading to a racemic mixture of the ketone. stackexchange.com

Under basic conditions, a base removes a proton from the chiral center to form a planar enolate ion. stackexchange.com Protonation of this achiral enolate by a proton source (like the conjugate acid of the base) can also occur from either face, resulting in racemization. stackexchange.com The rapid equilibrium between the keto and enol/enolate forms ensures that racemization can occur relatively quickly in the presence of acid or base. stackexchange.com

Spectroscopic Elucidation Methodologies in Research

Chromatographic Techniques in Compound Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation and purification of 4-Methylcyclohex-2-en-1-one, as well as for assessing its purity. A synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one from (R)-(+)-pulegone highlights the use of a single chromatographic purification step in its preparation. researchgate.net

Gas Chromatography (GC) can be employed for the analysis and purification of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation of the compound from impurities and its simultaneous identification based on its mass spectrum.

High-Performance Liquid Chromatography (HPLC) is another powerful tool for the purification and purity assessment of this compound. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common method for separating compounds of moderate polarity. The purity of the compound can be determined by the presence of a single major peak in the chromatogram.

Column Chromatography and Recrystallization in Synthesis

The synthesis of this compound often necessitates purification steps to isolate the target compound from starting materials, byproducts, and solvents. Column chromatography is a principal technique employed for this purpose. In a reported synthesis of (R)-(+)-4-Methylcyclohex-2-en-1-one from (R)-(+)-pulegone, a single chromatographic purification was a key step in the three-step sequence. researchgate.net This highlights the efficiency of chromatography in achieving a high degree of purity.

While specific details on the recrystallization of this compound are not extensively documented in the provided search results, the general principles of this technique are widely applied in organic synthesis for the purification of solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, promoting the formation of pure crystals of the desired compound while impurities remain in the mother liquor. The choice of solvent is critical and is determined by the solubility characteristics of the compound.

For the purification of related cyclohexenone derivatives, column chromatography is frequently performed using silica (B1680970) gel as the stationary phase. researchgate.net The choice of eluent (mobile phase) is determined by the polarity of the compound and the impurities to be separated. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, is often used to effectively separate compounds with different polarities.

Table 1: Chromatographic Purification Parameters

| Parameter | Description |

| Stationary Phase | Silica gel (60 mesh) is commonly used for the purification of cyclohexenone derivatives. researchgate.net |

| Mobile Phase (Eluent) | A mixture of solvents with varying polarities, such as a hexane-ethyl acetate (B1210297) gradient, is typically employed to achieve effective separation. |

| Application | Used to isolate this compound from reaction mixtures, removing unreacted starting materials and byproducts. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in a mixture. In the context of this compound, GC-MS can be used to analyze its presence in various samples, such as essential oils or reaction products.

The GC component separates the components of a mixture based on their boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its fragment ions.

A typical GC-MS analysis involves a dimethylpolysiloxane fused silica capillary column. scielo.br The temperature of the column is programmed to increase over time to facilitate the separation of compounds with a wide range of boiling points. scielo.br The carrier gas, usually helium, transports the sample through the column. scielo.br

While a specific mass spectrum for this compound was not available in the initial search, predicted GC-MS data for related compounds like 4-Hydroxy-4-methylcyclohex-2-en-1-one (B3386114) exists, indicating the feasibility of this analytical method. The fragmentation pattern in the mass spectrum provides structural information that, combined with the retention time from the gas chromatogram, allows for confident identification of the compound.

Table 2: Typical GC-MS Analytical Conditions

| Parameter | Condition |

| Column | Dimethylpolysiloxane DB-1 fused silica capillary column (30 m x 0.25 mm, 0.1 μm film thickness). scielo.br |

| Carrier Gas | Helium (1 mL/min). scielo.br |

| Injector Temperature | 250 °C. scielo.br |

| Detector Temperature | 200 °C. scielo.br |

| Column Temperature Program | 35-180 °C at 4 °C/min, then 180-250 °C at 10 °C/min. scielo.br |

| Ionization | Electron Impact (EI) at 70 eV is a common ionization method. hmdb.ca |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 4-Methylcyclohex-2-en-1-one. Methodologies like DFT can be used to model transition states and predict the regioselectivity of reactions. For instance, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can identify the electron-rich and electron-deficient regions of the molecule, thereby explaining preferential bond formation in reactions.

The enone functionality of this compound makes it a Michael acceptor, a characteristic that governs many of its reactions. Computational models can calculate properties such as electrostatic potential maps and atomic charges to quantify the electrophilicity of the β-carbon and the nucleophilicity of the oxygen atom. This information is crucial for predicting how the molecule will interact with various reagents. Software packages like Gaussian or ORCA are commonly used to simulate activation energies and transition states for reactions involving related cyclohexenone structures.

Molecular Dynamics Simulations of the Conformational Landscape

The six-membered ring of this compound is not planar and exists in various conformations. Molecular dynamics (MD) simulations are employed to explore this conformational landscape by simulating the atomic motions over time. These simulations can reveal the relative stabilities of different ring puckering conformations, such as half-chair, boat, or twist-boat, and the energy barriers between them.

In studies of complex natural products containing a cyclohexenone moiety, such as eurycomalactone, MD simulations have been used to demonstrate the stability of ligand-protein complexes. researchgate.net Metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from the simulation trajectories. For example, stable RMSD values for a complex containing a cyclohexenone derivative were found to be between 1.9–2.4 Å, with backbone atom fluctuations generally less than 2.1 Å, indicating a stable binding pose. researchgate.net These techniques could be similarly applied to understand the conformational preferences of this compound in various solvent environments.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. For this compound, quantum chemical calculations can predict its infrared (IR) spectrum by calculating vibrational frequencies. These predicted spectra can help assign experimental absorption bands to specific molecular motions.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. While no specific predicted spectra for this compound are publicly available, the methodology is well-established. Discrepancies between calculated and experimental spectra can often be resolved by considering conformational isomerism or solvent effects. Advanced techniques, such as calculating 13C NMR chemical shifts of related cyclic compounds, have been reported in the literature. ethz.ch For example, ¹H NMR data has been computationally analyzed for novel derivatives like 4-Hydroperoxy-5-methoxy-4-methylcyclohex-2-en-1-one. nottingham.ac.uk

Modeling of Reaction Mechanisms and Transition States

The reactivity of this compound has been explored in various contexts, including Michael additions, Diels-Alder reactions, and Grignard additions. Computational modeling plays a vital role in understanding the mechanisms of these reactions. By calculating the potential energy surface, chemists can identify the lowest energy pathway from reactants to products, including the geometry and energy of the transition state.

For example, the Diels-Alder reaction, which can be used to form the cyclohexenone ring, is subject to computational analysis to predict stereoselectivity and regioselectivity. Another documented reaction is the highly facial selective cycloaddition of ynamines, which preferentially attack the face of the enone that is anti to the remote methyl substituent. vdoc.pub This stereochemical outcome can be explained by modeling the steric and electronic interactions in the transition state. DFT calculations are a primary tool for modeling these complex reaction pathways and predicting their outcomes with a high degree of accuracy.

Computational Approaches to Chirality and Stereochemical Predictions

This compound is a chiral molecule, existing as (R) and (S) enantiomers. Computational chemistry offers methods to predict chiroptical properties, such as optical rotation and electronic circular dichroism (ECD), which are essential for determining the absolute configuration of a chiral molecule.

A key aspect of its chemistry is stereocontrol in reactions. As noted, the reaction with ynamines shows high facial selectivity, a phenomenon that can be rationalized through computational modeling of the transition states to determine which diastereomeric pathway is lower in energy. vdoc.pub Furthermore, in silico docking studies of larger molecules containing a substituted this compound core, such as eurycomalactone, explicitly model the 3D interactions and stereochemistry at the binding site of biological targets. researchgate.netnih.govmdpi.com For instance, specific hydrogen bonds have been identified involving the chiral carbon atom of the cyclohexenone ring within a protein's active site. researchgate.netmdpi.com

Advanced Predictive Modeling for Chemical Properties (e.g., Collision Cross Section)

Advanced computational models can predict a wide range of physicochemical properties. One such property is the Collision Cross Section (CCS), which is a measure of the effective area of an ion in the gas phase. This parameter is increasingly important in analytical techniques like ion mobility-mass spectrometry.

While specific CCS values for this compound are not readily found in public databases, predictions for the closely related compound, 4-hydroxy-4-methylcyclohex-2-en-1-one (B3386114), are available and serve as a strong proxy. Using predictive models such as DarkChem and DeepCCS, the CCS values for various adducts of this related molecule have been calculated. hmdb.cauni.lu These computational tools use machine learning algorithms trained on large datasets of experimentally determined CCS values to make accurate predictions based on molecular structure.

Table of Predicted Collision Cross Section (CCS) Values for 4-hydroxy-4-methylcyclohex-2-en-1-one

This table presents computationally predicted Collision Cross Section (CCS) values for different ionic adducts of 4-hydroxy-4-methylcyclohex-2-en-1-one, a structurally similar compound. The predictions were generated using established computational models. Data sourced from the Human Metabolome Database. hmdb.ca

| Predictor | Adduct Type | Predicted CCS Value (Ų) |

| DarkChem | [M+H]⁺ | 127.125 |

| DarkChem | [M-H]⁻ | 121.415 |

| DeepCCS | [M+H]⁺ | 127.859 |

| DeepCCS | [M-H]⁻ | 124.152 |

| DeepCCS | [M-2H]⁻ | 161.545 |

Applications of 4 Methylcyclohex 2 En 1 One in Complex Organic Synthesis

Role as a Versatile Synthetic Intermediate

The reactivity of 4-methylcyclohex-2-en-1-one allows for various chemical transformations, rendering it a valuable building block in organic synthesis. Its utility extends from the construction of diverse chemical frameworks to the specific synthesis of heterocyclic compounds.

The enone functionality of this compound is a key feature that chemists exploit. The double bond can undergo a variety of addition reactions, while the ketone can be subjected to nucleophilic attack or can be transformed into other functional groups. This dual reactivity allows for the construction of a multitude of substituted cyclohexane (B81311) derivatives.

For instance, the α,β-unsaturated ketone system is a classic Michael acceptor, readily reacting with nucleophiles in a conjugate addition manner. This reaction is fundamental in forming new carbon-carbon and carbon-heteroatom bonds at the 4-position, leading to a range of functionalized cyclohexanone (B45756) derivatives. Furthermore, the ketone can be selectively reduced or can participate in aldol (B89426) condensations, Wittig reactions, and other carbonyl chemistry, expanding the diversity of accessible compounds. The ability to control the stereochemistry at the newly formed chiral centers during these transformations is a significant aspect of its utility.

Table 1: Examples of Diverse Chemical Compounds Synthesized from this compound

| Resulting Compound Class | Key Reaction Type | Reference |

|---|---|---|

| Substituted Cyclohexanones | Michael Addition | |

| Cyclohexenols | Reduction of Ketone | researchgate.net |

| Fused Bicyclic Systems | Annulation Reactions | |

| Spirocyclic Compounds | Rearrangement Reactions |

The carbon framework of this compound provides a scaffold for the construction of various heterocyclic systems. Through strategic functionalization and cyclization reactions, this starting material can be converted into molecules containing nitrogen, oxygen, or sulfur atoms within a ring structure. rsc.org

One common strategy involves the initial reaction at the ketone or the double bond, followed by an intramolecular cyclization. For example, the synthesis of tetrahydroquinolines can be envisioned by introducing a nitrogen-containing side chain and subsequent ring closure. Similarly, the formation of furan (B31954) or pyran rings fused to the cyclohexane core can be achieved through multi-step sequences that leverage the inherent reactivity of the enone. These heterocyclic compounds are of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules. rsc.org

Precursor for Natural Product Synthesis

The structural complexity and biological activity of many natural products make them attractive targets for total synthesis. This compound, particularly in its enantiomerically pure forms, has proven to be an invaluable starting material for the asymmetric synthesis of several important natural products.

The carbocyclic core of this compound is a ready-made six-membered ring that can be elaborated upon to construct more complex carbocyclic systems. Its use as a synthon has been demonstrated in the synthesis of various biologically important carbocycles, such as those found in compactin and certain dienedynes. researchgate.net The ability to control the stereochemistry of the methyl-bearing carbon and to introduce new stereocenters with high selectivity is crucial in these syntheses.

The synthesis highlights the utility of the chiral pool approach, where a readily available enantiomerically pure starting material is used to impart chirality to the final product. The key transformations in this synthesis include the construction of the bicyclo[3.3.1]nonane core and the subsequent formation of the pyridone ring. researchgate.net

Table 2: Key Data for the Synthesis of (-)-Huperzine A

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | (R)-4-methyl-cyclohex-2-ene-1-one | rsc.org |

| Number of Steps | 8 | rsc.org |

| Overall Yield | 35-45% | rsc.org |

| Number of Chromatographic Purifications | 3 | rsc.org |

The structural motif of this compound is also found within the broader class of terpenoid natural products. Its use as a starting material or a key intermediate allows for the synthesis of various diterpenoids and related structures. For example, a transannular ene reaction involving derivatives of this cyclohexenone has been shown to produce tricyclic compounds relevant to the kempane diterpenoids. researchgate.net This demonstrates the power of strategic reaction design to access complex polycyclic systems from a relatively simple starting material.

Targeted Synthesis of Specific Natural Products (e.g., Kessane, Compactin)

While this compound is a foundational structure, it is its hydroxylated derivative, 4-hydroxy-4-methylcyclohex-2-en-1-one (B3386114) , that has been specifically documented as a key synthon in the preparation of biologically important natural products. This derivative has been utilized in synthetic pathways targeting complex molecules like kessane, a sesquiterpenoid isolated from Valeriana officinalis, and compactin, a pioneering member of the statin class of cholesterol-lowering agents. Research has described the synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one from precursors like 4-methylanisole (B47524), highlighting its role as a valuable intermediate for these natural products.

Applications in Medicinal Chemistry and Drug Discovery

The enantiomerically pure forms of this compound are particularly valuable in the field of medicinal chemistry, where precise three-dimensional structures are critical for biological activity. The compound serves as a chiral pool starting material for molecules with significant therapeutic potential.

A significant application of (R)-4-methyl-cyclohex-2-ene-1-one is in the synthesis of the potent neuroprotective agent (−)-Huperzine A . rsc.orgresearchgate.net Huperzine A is a Lycopodium alkaloid of great interest for its potential use in treating neurodegenerative conditions like Alzheimer's disease due to its activity as an acetylcholinesterase (AChE) inhibitor. researchgate.netnih.gov Researchers have developed robust and scalable syntheses of (−)-Huperzine A that commence from (R)-4-methyl-cyclohex-2-ene-1-one. rsc.orgresearchgate.net One efficient route delivers the final alkaloid in just eight steps, a critical advancement that facilitates the production of gram quantities of Huperzine A for detailed clinical evaluation. rsc.org

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, and the KRAS G12C mutation has been a challenging target for therapeutic intervention. Recently, the development of covalent inhibitors that specifically target the mutant cysteine-12 residue has marked a paradigm shift in "drugging the undruggable."

In this context, (R)-(+)-4-methylcyclohex-2-ene-1-one has been reported as a key starting material in the fit-for-purpose synthesis of Divarasib (GDC-6036) . researchgate.net Divarasib is a highly potent and selective covalent inhibitor of KRAS G12C that irreversibly locks the oncoprotein in its inactive, GDP-bound state. medchemexpress.comroche.com Clinical studies have shown that Divarasib treatment results in durable clinical responses in patients with various solid tumors harboring the KRAS G12C mutation, including non-small-cell lung cancer (NSCLC) and colorectal cancer. nih.gov The synthesis of such a significant clinical candidate underscores the importance of this compound as a crucial building block in modern drug discovery. researchgate.net

Exploration in Click Chemistry and Related Coupling Reactions

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being a prime example. These reactions are prized for their efficiency in joining molecular building blocks. A review of the scientific literature does not indicate a prominent role for this compound as a building block in click chemistry or related named coupling reactions. Its primary utility remains in its role as a chiral synthon for multi-step total synthesis where its cyclohexene (B86901) core is elaborated into more complex structures.

Research Findings Summary

| Application Area | Starting Material | Target Compound(s) | Significance |

| Natural Product Synthesis | 4-hydroxy-4-methylcyclohex-2-en-1-one | Kessane, Compactin | Serves as a key synthon for complex, biologically active natural products. |

| Medicinal Chemistry | (R)-4-methyl-cyclohex-2-ene-1-one | (−)-Huperzine A | Enables scalable synthesis of a neuroprotective agent for potential Alzheimer's treatment. rsc.orgresearchgate.net |

| Drug Discovery | (R)-(+)-4-methylcyclohex-2-ene-1-one | Divarasib (GDC-6036) | Acts as a crucial starting material for a potent and selective KRAS G12C covalent inhibitor used in cancer therapy. researchgate.netnih.gov |

Biological Activity and Mechanistic Research of 4 Methylcyclohex 2 En 1 One

Investigation of Antimicrobial Properties

Research has indicated that 4-Methylcyclohex-2-en-1-one possesses notable antimicrobial properties, making it a subject of interest for its potential applications as a natural preservative or therapeutic agent.

Studies have demonstrated the effectiveness of formulations containing this compound against specific bacterial strains. In particular, significant antimicrobial activity has been observed against both the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli.

Table 1: Antibacterial Efficacy of this compound Formulations

| Bacterial Strain | Gram Staining | Observed Activity |

| Staphylococcus aureus | Gram-positive | Significant antimicrobial activity |

| Escherichia coli | Gram-negative | Significant antimicrobial activity |

The antimicrobial action of this compound is attributed to its ability to disrupt the cellular integrity of microbes. The primary mechanism involves the disruption of the bacterial cell membrane. This structural damage ultimately leads to cell lysis and death.

In addition to its antibacterial properties, this compound has been investigated for its potential antifungal activities. While direct studies on the parent compound are limited in the provided results, research on its derivatives provides insight into its potential in this area. For instance, a series of N-O-alkyl ether derivatives of a related compound, 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime, were synthesized and tested against several important phytopathogenic fungi. nih.gov These tests showed significant antifungal activity against species like Sclerotium rolfsii, Rhizoctonia bataticola, Macrophomina phaseolina, and Sclerotinia sclerotiorum. nih.govresearchgate.net

Table 2: Antifungal Activity of a Derivative of a Related Cyclohexene (B86901) Compound

| Fungal Species | Type | Activity of Derivative |

| Sclerotium rolfsii | Phytopathogenic Fungus | Active nih.govresearchgate.net |

| Rhizoctonia bataticola | Phytopathogenic Fungus | Active nih.govresearchgate.net |

| Macrophomina phaseolina | Phytopathogenic Fungus | Active nih.govresearchgate.net |

| Sclerotinia sclerotiorum | Phytopathogenic Fungus | Active nih.govresearchgate.net |

Enzyme-Substrate Interactions and Biotransformation Studies

The reactivity of this compound allows it to participate in various enzyme-catalyzed reactions and biotransformation processes.

This compound is known to interact with specific enzymes, such as toluene (B28343) dioxygenase (TDO). Toluene dioxygenase is an enzyme that catalyzes the hydroxylation of aromatic compounds. wikipedia.org In the case of this compound, its interaction with TDO results in the formation of diols, which are compounds containing two hydroxyl groups.

The compound serves as a valuable model for studying enzyme-catalyzed reactions. Research on the biotransformation of this compound in microbial systems, such as with Pseudomonas putida UV4, has demonstrated its versatility in biocatalysis. These enzymatic transformations lead to the production of various hydroxylated derivatives, which can be isolated and characterized. This makes it a useful building block in organic synthesis for creating complex molecules through processes like Michael addition and Diels-Alder reactions.

Biotransformation in Microbial Systems

The biotransformation of cyclic ketones, including this compound, by microorganisms is a significant area of research, offering pathways to novel compounds and insights into metabolic processes. nih.gov Microorganisms, particularly fungi, are known to be effective biocatalysts for the transformation of various organic compounds. nih.gov In the context of this compound and structurally related compounds, microbial systems can facilitate reactions such as reductions and hydroxylations.

While specific studies detailing the comprehensive biotransformation of this compound are not extensively documented in the provided results, the transformation of similar monoterpene ketones like carvone (B1668592) provides a relevant model. For instance, the biotransformation of (-)-carvone (B1668593) has been shown to yield (+)-trans-dihydrocarvone and (+)-neodihydrocarveol. nih.gov This suggests that microbial systems possess the enzymatic machinery to reduce the carbon-carbon double bond and the carbonyl group of α,β-unsaturated cyclic ketones. It is plausible that this compound would undergo similar transformations, leading to the formation of 4-methylcyclohexanone (B47639) and 4-methylcyclohexanol (B52717) isomers.

The enzymes responsible for these transformations are typically oxidoreductases. The reduction of the double bond is often catalyzed by enoate reductases, while the ketone functionality is reduced by carbonyl reductases or alcohol dehydrogenases. The stereoselectivity of these enzymes can lead to the formation of specific stereoisomers of the resulting saturated ketones and alcohols.

Molecular Mechanisms of Biological Action

Interaction with Molecular Targets and Biochemical Pathways

The biological activities of α,β-unsaturated ketones like this compound are often attributed to their reactivity as electrophiles. This electrophilicity allows them to interact with various nucleophilic biomolecules within cells, thereby modulating biochemical pathways. The primary mechanism of interaction is through Michael addition, which is discussed in more detail in the following section.

Potential molecular targets for this compound include proteins with nucleophilic residues such as cysteine (thiol group) and histidine (imidazole group), as well as glutathione (B108866) (GSH), a key intracellular antioxidant. Covalent modification of these targets can lead to a range of cellular effects. For example, alteration of enzyme function through covalent binding can inhibit or activate specific metabolic pathways.

Furthermore, the depletion of intracellular GSH can lead to oxidative stress, as GSH is crucial for detoxifying reactive oxygen species (ROS). This can trigger a cascade of signaling events related to cellular stress responses. While direct evidence for this compound is limited in the search results, the metabolism of a related compound, 4-methylcyclohexanemethanol (MCHM), suggests that its metabolites can induce oxidative stress-related antioxidant and oxidoreductase activities in yeast and human cells. nih.gov

Role of Michael Addition in Biological Systems

The Michael addition, or conjugate addition, is a fundamental reaction in organic chemistry where a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com In a biological context, this reaction is a key mechanism through which electrophilic compounds like this compound exert their effects. wikipedia.org The electron-withdrawing nature of the carbonyl group makes the β-carbon of the cyclohexene ring electrophilic and susceptible to attack by biological nucleophiles. masterorganicchemistry.com

This covalent bond formation, known as alkylation, can modify the structure and function of critical biomolecules. The reaction with thiol groups of cysteine residues in proteins is particularly significant. This can lead to the inhibition of enzymes that have a cysteine residue in their active site. Glutathione, with its nucleophilic thiol group, can also react with this compound via Michael addition in a process that is often the first step in the detoxification and elimination of such electrophilic compounds from the body.

The formation of these Michael adducts is a critical event that can initiate a variety of biological responses, ranging from cellular toxicity to the modulation of signaling pathways involved in inflammation and cell proliferation.

Comparisons with Structurally Related Biologically Active Compounds

The biological activities of this compound can be better understood by comparing it with structurally similar monoterpenes like carvone, pulegone, and menthone.

| Compound | Structural Features | Known Biological Activities |

| This compound | α,β-Unsaturated cyclic ketone | Limited direct data; potential for Michael addition-mediated effects. |

| Carvone | α,β-Unsaturated cyclic ketone with an additional isopropenyl group. nih.govmdpi.com | Antibacterial, antifungal, anticancer, anti-inflammatory, and immunomodulatory. nih.govmdpi.comresearchgate.net |

| Pulegone | α,β-Unsaturated cyclic ketone with an isopropylidene group. | Hepatotoxicity is a known effect, mediated by its metabolite menthofuran. |

| Menthone | Saturated cyclic ketone, lacks the α,β-unsaturation. | Generally considered to have lower biological reactivity compared to its unsaturated counterparts. |

Carvone , like this compound, is an α,β-unsaturated ketone. It exists as two enantiomers, (R)-(-)-carvone and (S)-(+)-carvone, which possess distinct odors. Carvone has demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govmdpi.comresearchgate.net Its mechanism of action is often attributed to its ability to interact with cellular membranes and molecular targets, likely through mechanisms including Michael addition. researchgate.net The additional isopropenyl group in carvone may influence its steric and electronic properties, potentially affecting its binding to biological targets compared to this compound.

Pulegone is another α,β-unsaturated monoterpene ketone. A notable aspect of pulegone's biological profile is its potential for hepatotoxicity. This toxicity is primarily attributed to its metabolic activation to menthofuran, a highly reactive furan (B31954) derivative. This highlights how metabolic pathways can significantly alter the biological effects of a parent compound.

In contrast, menthone , a saturated cyclic ketone, lacks the α,β-double bond found in this compound, carvone, and pulegone. This structural difference significantly reduces its electrophilicity and its potential to undergo Michael addition. Consequently, menthone is generally considered to be less biologically reactive in terms of covalent interactions with cellular macromolecules compared to its unsaturated analogs.

This comparison underscores the critical role of the α,β-unsaturated ketone moiety in the biological activity of these cyclic monoterpenes. The presence of this functional group confers the ability to act as a Michael acceptor, a key driver of their interactions with biological systems.

Environmental Research and Ecological Interactions

Application in Pest Management Strategies

Publicly available scientific literature does not extensively detail the application of 4-Methylcyclohex-2-en-1-one in pest management strategies. While structurally related to compounds used in insect communication, specific research on its role in influencing insect colonization or its direct application in protecting trees from infestations is not widely documented in peer-reviewed studies. Therefore, detailed research findings and data on its specific efficacy in this area are limited.

There is a lack of specific studies on how this compound directly influences the colonization behavior of insects.

Without specific studies on its application in pest management, an evaluation of this compound as an eco-friendly pest management solution cannot be substantively provided.

Ecological Role in Insect Pheromone Systems (Contextual Research)

While direct research on this compound as a pheromone is scarce, its isomer, 3-Methylcyclohex-2-en-1-one (MCH), is a well-studied and commercially used anti-aggregation pheromone in bark beetle management.

3-Methylcyclohex-2-en-1-one (MCH) is a key semiochemical in the chemical ecology of several bark beetle species, most notably the Douglas-fir beetle (Dendroctonus pseudotsugae) and the spruce beetle (Dendroctonus rufipennis). canada.ca It functions as an anti-aggregation pheromone, signaling to incoming beetles that a potential host tree is already colonized and that competition would be high. canada.ca This chemical message helps in preventing overcrowding and resource depletion. canada.ca

MCH is naturally produced by male Douglas-fir beetles once they have successfully mated within a host tree. canada.ca The release of MCH counteracts the initial aggregation pheromones (like frontalin (B1251666) and seudenol) that attracted beetles to the tree in the first place. cambridge.org This switch in chemical signals is a crucial part of the beetles' strategy for ensuring the survival of their brood. canada.cacambridge.org

The effectiveness of MCH in preventing tree colonization has led to its successful use in forest protection for over two decades. cambridge.org Synthetic MCH is formulated into slow-release dispensers, such as bubble caps, which are manually applied to trees. canada.ca Research has confirmed that treating individual high-value trees or creating a protective grid pattern with these dispensers significantly reduces the likelihood of infestation by the Douglas-fir beetle. cambridge.org

Table 1: Research Findings on 3-Methylcyclohex-2-en-1-one (MCH) in Bark Beetle Management

| Research Focus | Key Findings | Citations |

|---|---|---|

| Mechanism of Action | Acts as an anti-aggregation pheromone for the Douglas-fir beetle and spruce beetle. | canada.ca |

| Natural Production | Produced by male Douglas-fir beetles after mating within a host tree. | canada.ca |

| Pest Management Application | Used in slow-release dispensers to protect trees from beetle attacks. | canada.cacambridge.org |

| Efficacy | Significantly reduces infestation rates in treated Douglas-fir trees. | cambridge.org |

Environmental Fate and Degradation Studies

Hydrolysis, Oxidation, and Photolysis Pathways

The environmental degradation of this compound is expected to be influenced by several chemical processes, including hydrolysis, oxidation, and photolysis.

Hydrolysis: The α,β-unsaturated ketone structure is generally stable to hydrolysis under neutral environmental pH conditions (pH 5 to 9). However, under alkaline conditions (pH 11-13), α,β-unsaturated carbonyl compounds can undergo retro-aldol hydrolysis. For instance, a patented method describes the hydrolysis of various α,β-unsaturated carbonyl compounds, such as pulegone, to yield smaller carbonyl compounds. google.com This suggests that in specific, highly alkaline industrial waste streams, hydrolysis could be a relevant degradation pathway.

Oxidation: In the atmosphere, the primary degradation pathway for volatile organic compounds like this compound is expected to be oxidation by hydroxyl (OH) radicals. Studies on other α,β-unsaturated ketones, such as 3-methyl-3-penten-2-one (B7765926) and 4-methyl-3-penten-2-one, have shown that they react with OH radicals at significant rates. copernicus.orgresearchgate.net The reaction products typically include smaller carbonyl compounds and peroxyacetyl nitrates (PANs). copernicus.orgresearchgate.net For example, the oxidation of 4-methyl-3-penten-2-one resulted in the formation of acetone, methyl glyoxal, and 2-hydroxy-2-methylpropanal. copernicus.orgresearchgate.net This indicates that atmospheric oxidation is likely a significant removal process for this compound.

Photolysis: Cyclic enones are known to undergo photochemical reactions upon absorption of UV radiation. acs.orgresearchgate.netmagadhmahilacollege.org These reactions can include isomerization, cycloaddition, and rearrangement. magadhmahilacollege.org For example, the photolysis of carvone (B1668592), a structurally related compound, in water under light exposure leads to the formation of carvone camphor. nih.govresearchgate.net Recent research has also demonstrated the deconjugative isomerization of cyclic enones using near-UV irradiation in the presence of a Brønsted acid. chemrxiv.orgchemrxiv.org These findings suggest that photolysis could contribute to the transformation of this compound in sunlit surface waters and in the atmosphere.

Microbial Degradation Processes

The biodegradation of cyclic ketones is a recognized environmental process carried out by various microorganisms.

Furthermore, studies on the biodegradation of the related monoterpene carvone have shown that it can be biodegraded, with 90% removal observed in 4 weeks in a manometric respirometry test. nih.gov The degradation products of carvone in soil include dihydrocarvone (B1202640) and dihydrocarveol. nih.govresearchgate.net The ability of microorganisms to metabolize cyclic ketones is also highlighted by the engineering of Pseudomonas putida KT2440 to convert cyclic ketones into valuable dicarboxylic acids. nih.gov This indicates the potential for microbial communities to adapt and degrade compounds like this compound.

Adsorption and Environmental Mobility

The mobility of this compound in the environment is governed by its tendency to adsorb to soil and sediment particles. This is often estimated using the soil organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgchemsafetypro.comnih.govnih.gov

For nonpolar organic compounds, Koc is strongly correlated with the octanol-water partition coefficient (Kow). nih.govnih.gov While a measured Koc for this compound is not available, an estimated Log Kow can provide an indication of its potential for adsorption. For the structurally similar compound carvone, the estimated Log Kow is 2.4, which suggests a moderate potential for bioconcentration in aquatic organisms and that it is not expected to strongly adsorb to suspended solids and sediment. nih.gov

A low to moderate Koc value would imply that this compound has the potential for some mobility in soil and could leach into groundwater. Conversely, a high Koc would indicate a tendency to remain associated with the solid phase, reducing its mobility but potentially increasing its persistence in soil and sediment. chemsafetypro.com

Ecotoxicological Investigations and Environmental Impact Assessment

The ecotoxicological profile of this compound is not well-documented. However, as an α,β-unsaturated carbonyl compound, it belongs to a class of chemicals known for their potential to cause a range of environmental toxicities and adverse health effects due to their reactivity. nih.govacs.orgresearchgate.net

The primary mechanism of toxicity for many α,β-unsaturated carbonyl compounds is believed to be Michael-type addition, where they can react with biological nucleophiles such as proteins and DNA. nih.govacs.org This reactivity can lead to various toxic endpoints.

To assess the potential environmental impact, data from structurally similar compounds can be used for a read-across assessment.

Ecotoxicity Data for Structurally Similar Compounds:

| Compound | Test Organism | Endpoint | Value (mg/L) | Source |

| Carvone | Fish | 96h LC50 | Moderate | herts.ac.uk |

| Carvone | Daphnia magna | 48h EC50 | Moderate | herts.ac.uk |

| Pulegone | Rat (oral) | LD50 | 400 mg/kg bw (caused 9/16 deaths) | inchem.org |

This table presents data for structurally similar compounds to infer the potential ecotoxicity of this compound. The term "Moderate" indicates a level of toxicity that is not considered high or low based on the available data.

Studies on other α,β-unsaturated ketones have shown varying levels of toxicity. For example, carvone is described as having moderate acute toxicity to fish and Daphnia. herts.ac.uk Pulegone, another related monoterpene ketone, has demonstrated hepatotoxicity in animal studies. inchem.orgtaylorandfrancis.comnih.govwikipedia.orgnih.gov